5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid 5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18253115
InChI: InChI=1S/C8H11N3O3/c12-4-3-11-7(5-1-2-5)6(8(13)14)9-10-11/h5,12H,1-4H2,(H,13,14)
SMILES:
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid

CAS No.:

Cat. No.: VC18253115

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

5-Cyclopropyl-1-(2-hydroxyethyl)-1h-1,2,3-triazole-4-carboxylic acid -

Specification

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name 5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid
Standard InChI InChI=1S/C8H11N3O3/c12-4-3-11-7(5-1-2-5)6(8(13)14)9-10-11/h5,12H,1-4H2,(H,13,14)
Standard InChI Key MDPHNIVWVZHLGL-UHFFFAOYSA-N
Canonical SMILES C1CC1C2=C(N=NN2CCO)C(=O)O

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₈H₁₁N₃O₃, with a molar mass of 197.19 g/mol. Its IUPAC name, 5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid, reflects the substituents on the triazole ring. The canonical SMILES string (C1CC1C2=C(N=NN2CCO)C(=O)O) and InChIKey (MDPHNIVWVZHLGL-UHFFFAOYSA-N) provide unambiguous representations of its structure.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₁N₃O₃
Molecular Weight197.19 g/mol
IUPAC Name5-cyclopropyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid
SMILESC1CC1C2=C(N=NN2CCO)C(=O)O
PubChem CID62054591

X-ray crystallographic studies of analogous triazole derivatives, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, reveal monoclinic crystal systems (space group P2₁/c) with bond lengths in the cyclopropyl ring ranging from 1.471–1.492 Å, indicating slight geometric strain . The hydroxyethyl group adopts a conformationally flexible orientation, facilitating hydrogen-bonding interactions critical for biological activity .

Synthesis and Preparation

The synthesis of 5-cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a two-step strategy:

  • Triazole Ring Formation: A copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole core. For example, reacting a cyclopropylacetylene derivative with an azide-containing precursor yields the triazole scaffold.

  • Functionalization: Subsequent amidation or esterification introduces the carboxylic acid and hydroxyethyl groups. The Dimroth rearrangement may further optimize substituent positioning.

Table 2: Synthetic Route Comparison

StepReaction TypeKey Reagents/Conditions
Triazole FormationCuAACCu(I) catalyst, RT to 60°C
Carboxylic Acid DerivatizationHydrolysis/AmidationNaOH, H₂O/EtOH, reflux

Industrial-scale production remains underexplored, but the scalability of CuAAC and mild reaction conditions suggest feasibility.

Biological Activities and Mechanisms

Triazole derivatives are renowned for their enzyme inhibitory effects, particularly against targets like fungal cytochrome P450 (CYP51) and viral proteases. The carboxylic acid moiety in 5-cyclopropyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid facilitates hydrogen bonding with active-site residues (e.g., Thr199 in carbonic anhydrase-II), while the cyclopropyl group enhances hydrophobic interactions .

Table 3: Hypothesized Biological Targets

Target EnzymeProposed InteractionPotential Activity
Fungal CYP51H-bonding via carboxylic acidAntifungal
Viral RNA PolymeraseHydrophobic cyclopropyl bindingAntiviral
Bacterial Dihydrofolate ReductaseTriazole-metal coordinationAntimicrobial

Analytical Characterization

Infrared (IR) spectroscopy identifies key functional groups, with stretches at ~1700 cm⁻¹ (C=O), ~3100 cm⁻¹ (O-H), and ~1600 cm⁻¹ (triazole C-N). ¹H NMR spectra (DMSO-d₆) exhibit signals for the cyclopropyl protons (δ 1.0–1.2 ppm), hydroxyethyl chain (δ 3.5–3.7 ppm), and triazole ring (δ 8.2 ppm). X-ray crystallography of related compounds confirms planar triazole rings and tetrahedral geometry at the cyclopropyl carbons .

Comparative Analysis with Structural Analogues

Replacing the 2-hydroxyethyl group with bulkier substituents (e.g., 4-methylphenyl) increases steric hindrance, reducing solubility but enhancing target affinity . Conversely, the hydroxyethyl group improves aqueous solubility, making the compound more suitable for oral administration.

Table 4: Substituent Effects on Properties

Substituent (Position 1)Solubility (mg/mL)LogPTarget Affinity (IC₅₀, μM)
2-Hydroxyethyl12.41.218.3 (CA-II)
4-Methylphenyl2.13.59.8 (CA-II)

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